Nolpitantiumchlorid

Übersicht

Beschreibung

SR 140333: ist ein potenter, selektiver und kompetitiver Nicht-Peptid-Antagonist des Neurokinin-1-Rezeptors. Diese Verbindung wird hauptsächlich wegen ihres potenziellen therapeutischen Einsatzes bei der Behandlung von Erkrankungen wie Asthma, entzündliche Darmerkrankungen und Durchfall aufgrund von Nahrungsmittelallergien untersucht .

Herstellungsmethoden

Die Synthese von SR 140333 umfasst mehrere Schritte, darunter die Bildung eines Phenylpiperidinskeletts. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht umfassend veröffentlicht. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die die Kupplung verschiedener Zwischenprodukte unter kontrollierten Bedingungen beinhalten .

Chemische Reaktionsanalyse

SR 140333 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins von Halogenatomen an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl spezifische Details nicht allgemein verfügbar sind.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Produkte zu ergeben

Wissenschaftliche Forschungsanwendungen

SR 140333 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner bemerkenswerten Anwendungen umfassen:

Neurokinin-1-Rezeptor-Antagonismus: SR 140333 wird verwendet, um die Rolle von Neurokinin-1-Rezeptoren bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen, einschließlich Schmerz, Entzündung und Stressreaktionen

Entzündliche Erkrankungen: Die Verbindung hat sich als vielversprechend bei der Behandlung von entzündlichen Erkrankungen wie Asthma und entzündlicher Darmerkrankungen erwiesen, indem sie die Wirkung von Substanz P blockiert, einem Neuropeptid, das an Entzündungen beteiligt ist

Krebsforschung: SR 140333 wird auch auf seine potenziellen Antitumor-Eigenschaften untersucht, insbesondere bei der Hemmung des Wachstums und der Ausbreitung bestimmter Krebszellen

Wirkmechanismus

SR 140333 entfaltet seine Wirkung, indem es selektiv an den Neurokinin-1-Rezeptor bindet und diesen blockiert. Dieser Rezeptor wird hauptsächlich von Substanz P aktiviert, einem Neuropeptid, das an verschiedenen physiologischen Prozessen wie der Schmerzübertragung, Entzündung und Stressreaktionen beteiligt ist. Durch Hemmung der Bindung von Substanz P an den Neurokinin-1-Rezeptor reduziert SR 140333 effektiv die nachgeschalteten Signalwege, was zu einer verminderten Entzündung und Schmerz führt .

Wissenschaftliche Forschungsanwendungen

SR 140333 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Neurokinin 1 Receptor Antagonism: SR 140333 is used to study the role of neurokinin 1 receptors in various physiological and pathological processes, including pain, inflammation, and stress responses

Inflammatory Diseases: The compound has shown potential in treating inflammatory diseases such as asthma and inflammatory bowel disease by blocking the action of substance P, a neuropeptide involved in inflammation

Cancer Research: SR 140333 is also investigated for its potential anti-cancer properties, particularly in inhibiting the growth and spread of certain types of cancer cells

Wirkmechanismus

Target of Action

Nolpitantium chloride is a potent, selective, competitive, non-peptide antagonist . Its primary target is the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor located in various tissues, including the central and peripheral nervous system. It plays a crucial role in mediating a variety of physiological and pathological processes, including pain perception, mood regulation, and immune response.

Mode of Action

Nolpitantium chloride interacts with its target, the NK1 receptor, in a competitive manner . It binds to the same site on the receptor as the natural ligand, substance P, thereby preventing substance P from exerting its effects . This results in the inhibition of the downstream signaling pathways that would normally be activated by substance P.

Biochemical Pathways

These pathways are involved in a variety of physiological processes, including pain perception, mood regulation, and immune response .

Result of Action

By blocking the activation of the NK1 receptor, Nolpitantium chloride prevents the physiological responses typically induced by substance P. This includes the modulation of pain perception, mood, and immune response . The exact molecular and cellular effects of Nolpitantium chloride’s action depend on the specific physiological context and the tissue in which the NK1 receptors are expressed.

Biochemische Analyse

Biochemical Properties

Nolpitantium chloride plays a significant role in biochemical reactions by interacting with the NK1 receptor . This interaction is competitive, suggesting that Nolpitantium chloride and substance P compete for the same binding site on the NK1 receptor .

Cellular Effects

Nolpitantium chloride has been shown to block the activation of rat thalamic neurons after nociceptive stimulation . This suggests that it may influence cell function by modulating neuronal activity in response to pain or injury .

Molecular Mechanism

The molecular mechanism of action of Nolpitantium chloride involves its binding to the NK1 receptor, thereby inhibiting the binding of substance P, a neuropeptide involved in pain perception . This competitive inhibition suggests that Nolpitantium chloride may exert its effects at the molecular level by altering the normal signaling processes of the NK1 receptor .

Vorbereitungsmethoden

The synthesis of SR 140333 involves multiple steps, including the formation of a phenylpiperidine skeleton. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the coupling of various intermediates under controlled conditions .

Analyse Chemischer Reaktionen

SR 140333 undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are not widely available.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products

Vergleich Mit ähnlichen Verbindungen

SR 140333 ist einzigartig in seiner hohen Selektivität und Potenz als Neurokinin-1-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:

SR 142801: Ein Nicht-Peptid-Neurokinin-3-Rezeptor-Antagonist, der nicht auf den Neurokinin-1-Rezeptor abzielt.

SR 140333 zeichnet sich durch seine Nicht-Peptid-Natur, hohe Selektivität und kompetitive Antagonisierung aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen macht .

Eigenschaften

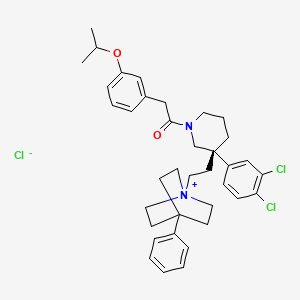

IUPAC Name |

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHFSECYQAQZBN-LSYPWIJNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934670 | |

| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153050-21-6 | |

| Record name | SR 140333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nolpitantium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOLPITANTIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.